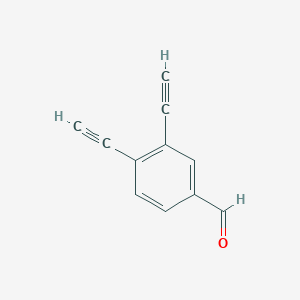

3,4-Diethynylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

412041-54-4 |

|---|---|

Molecular Formula |

C11H6O |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3,4-diethynylbenzaldehyde |

InChI |

InChI=1S/C11H6O/c1-3-10-6-5-9(8-12)7-11(10)4-2/h1-2,5-8H |

InChI Key |

VZMCGJWDQVRFEG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethynylbenzaldehyde

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylation of Benzyl (B1604629) Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of aryl alkynes. These methods offer a powerful and versatile tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides.

Sonogashira Coupling Reactions in the Synthesis of Diethynylbenzaldehyde

The Sonogashira reaction is a widely employed method for the synthesis of 3,4-diethynylbenzaldehyde and its isomers. academie-sciences.frwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reaction is highly valued for its mild conditions and tolerance of various functional groups, including the aldehyde moiety present in the target molecule. jk-sci.com

In a typical synthesis of a diethynylbenzaldehyde derivative, a dihalobenzaldehyde, such as 3,5-dibromobenzaldehyde, is reacted with a protected terminal alkyne. academie-sciences.fr The use of a palladium catalyst, such as palladium(II) chloride bis(triphenylphosphine), and a copper(I) salt, like copper(I) iodide, in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran, facilitates the coupling. academie-sciences.fr

Table 1: Key Components in Sonogashira Coupling for Diethynylbenzaldehyde Synthesis

| Component | Example | Role |

| Aryl Halide Precursor | 3,5-Dibromobenzaldehyde academie-sciences.fr | Provides the benzaldehyde (B42025) core. |

| Terminal Alkyne | Trimethylsilylacetylene (B32187) wikipedia.org | Source of the ethynyl (B1212043) groups. |

| Palladium Catalyst | PdCl2(PPh3)2 academie-sciences.fr | Facilitates the catalytic cycle. |

| Copper(I) Co-catalyst | Copper(I) Iodide academie-sciences.frnih.gov | Activates the alkyne. |

| Base | Triethylamine academie-sciences.fr | Neutralizes the hydrogen halide byproduct. |

| Solvent | Tetrahydrofuran (THF) academie-sciences.fr | Provides the reaction medium. |

The reaction mechanism proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the desired aryl alkyne and regenerates the palladium(0) catalyst. wikipedia.org

Precursor Design and Strategic Functional Group Compatibility in Synthesis

The design of precursors is a critical aspect of synthesizing complex molecules like this compound. uni-giessen.deresearchgate.netberkeley.edunih.gov The choice of starting materials and the sequence of reactions are planned to maximize yield and minimize side reactions. uni-giessen.de For instance, starting with a di-substituted benzaldehyde allows for the sequential or simultaneous introduction of the two ethynyl groups.

Functional group compatibility is a major consideration. The aldehyde group is sensitive to certain reagents and conditions. Therefore, the chosen synthetic route must be mild enough to preserve the aldehyde functionality. The Sonogashira coupling is particularly advantageous in this regard due to its tolerance of a wide range of functional groups. jk-sci.com In some strategies, the aldehyde may be protected as an acetal (B89532) during harsher reaction steps and then deprotected later in the synthesis. researchgate.net

Selective Protection and Deprotection Strategies for Terminal Alkyne Moieties

To control the reactivity and prevent unwanted side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), protecting groups are often employed. ccspublishing.org.cn The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes due to its ease of introduction and selective removal. nih.gov

In the synthesis of diethynylbenzaldehydes, a TMS-protected alkyne like trimethylsilylacetylene can be coupled with a dihalobenzaldehyde. nih.gov The silyl (B83357) group can then be selectively removed under mild conditions, for example, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to reveal the terminal alkyne. ccspublishing.org.cn This strategy allows for the stepwise construction of more complex molecules. For instance, after the first coupling and deprotection, the resulting mono-alkyne can be subjected to a second, different coupling reaction.

Table 2: Common Protecting Groups for Terminal Alkynes and Deprotection Reagents

| Protecting Group | Deprotection Reagent | Reference |

| Trimethylsilyl (TMS) | Tetrabutylammonium fluoride (TBAF) | ccspublishing.org.cn |

| Triisopropylsilyl (TIPS) | Tetrabutylammonium fluoride (TBAF) | academie-sciences.fr |

| Diphenylphosphinoyl (Ph2P(O)) | t-BuOK, MeMgBr | ccspublishing.org.cn |

Exploration of Alternative Advanced Synthetic Routes to Substituted Benzaldehyde Derivatives

While palladium-catalyzed cross-coupling reactions are the most common, other methods for the synthesis of substituted benzaldehydes are continuously being explored. These alternative routes may offer advantages in terms of efficiency, cost, or environmental impact.

One such approach involves the formylation of a pre-functionalized aromatic ring. For example, a diethynylbenzene derivative could potentially be formylated to introduce the aldehyde group. However, controlling the regioselectivity of such a reaction can be challenging.

Another strategy is the conversion of other functional groups into an aldehyde. For example, the oxidation of a corresponding benzyl alcohol or the reduction of a benzoic acid derivative could yield the desired benzaldehyde. nih.govacs.org The conversion of an aldehyde group into an ethynylene unit can also be achieved through reaction with dimethyl 1-diazo-2-oxopropyl phosphonate (B1237965) (Ohira-Bestmann reagent). researchgate.net

The use of dithianes as protecting groups for carbonyl compounds offers another synthetic pathway. organic-chemistry.org An aldehyde can be protected as a dithiane, the aromatic ring can then be functionalized with ethynyl groups, and finally, the dithiane is removed to regenerate the aldehyde. This method is particularly useful when the planned reaction conditions are incompatible with a free aldehyde group. organic-chemistry.org

Research into novel synthetic methodologies continues to provide new and improved ways to access complex molecules like this compound, enabling further advancements in the fields that utilize these important chemical building blocks. researchgate.netbeilstein-journals.org

Exploration of Chemical Reactivity and Functionalization Pathways of 3,4 Diethynylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 3,4-diethynylbenzaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The pH of the reaction is a critical parameter, with the optimal range generally being around 4-5. libretexts.orgmasterorganicchemistry.com

The formation of imines from this compound provides a powerful tool for the post-polymerization modification of materials. Polymers bearing the this compound moiety can be subsequently reacted with various primary amines to introduce new functionalities. This approach allows for the tuning of polymer properties, such as solubility, thermal stability, and optical characteristics.

Furthermore, the imine linkage can be designed to be responsive to specific stimuli, such as pH or the presence of certain analytes. This has led to the development of chemosensors based on Schiff base derivatives. The change in the electronic properties of the molecule upon binding of an analyte to the imine nitrogen or a nearby receptor can result in a detectable colorimetric or fluorescent response.

Table 1: Examples of Imine Formation with this compound

| Amine Reactant | Resulting Imine/Schiff Base | Potential Application |

| Aniline (B41778) | N-(3,4-diethynylbenzylidene)aniline | Precursor for conjugated polymers |

| 2-Aminoethanol | 2-((3,4-diethynylbenzylidene)amino)ethanol | Introduction of hydroxyl functionality for further reactions |

| 4-Aminophenol | 4-((3,4-diethynylbenzylidene)amino)phenol | Redox-active materials, sensing |

The aldehyde functionality of this compound can participate in various condensation reactions to build larger, more complex molecules. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com

One of the most significant is the aldol (B89426) condensation, where the enolate of an aldehyde or ketone reacts with another carbonyl compound. sigmaaldrich.comthieme-connect.de While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with other enolizable aldehydes or ketones. The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield an α,β-unsaturated carbonyl system, a valuable synthon in organic chemistry. sigmaaldrich.comthieme-connect.de

Another important reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. sigmaaldrich.com This reaction is highly efficient for the synthesis of C=C double bonds. By choosing different active methylene compounds, a wide variety of substituted alkenes can be prepared from this compound, which can then be used as monomers for polymerization or as building blocks for more intricate molecular structures.

The Wittig reaction provides another route to form alkenes from the aldehyde group. This reaction involves the use of a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond with high stereoselectivity. This method is particularly useful for introducing specific alkene geometries into a molecule.

These condensation reactions, among others, allow for the strategic elaboration of the this compound core, enabling the synthesis of a vast array of complex organic molecules with tailored properties and functionalities.

Reactivity of the Ethynyl (B1212043) Groups

The two terminal alkyne functionalities of this compound are prime sites for a range of coupling and cycloaddition reactions, making this molecule a valuable precursor for the synthesis of conjugated polymers and networked materials.

The terminal ethynyl groups readily undergo coupling reactions to form larger conjugated systems. The Glaser coupling, a classic reaction for the oxidative homocoupling of terminal alkynes, can be used to link molecules of this compound together, forming butadiyne linkages. This reaction is typically carried out in the presence of a copper(I) salt and an oxidant.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed reaction, which also requires a copper(I) co-catalyst, is highly versatile and tolerant of a wide range of functional groups. This allows for the precise and controlled synthesis of complex molecular architectures by coupling this compound with various halogenated aromatic or vinylic compounds.

Table 2: Coupling Reactions of this compound

| Coupling Reaction | Reactant(s) | Catalyst/Conditions | Product Type |

| Glaser Homocoupling | This compound | Cu(I) salt, oxidant | Polymer with butadiyne linkages |

| Sonogashira Cross-Coupling | This compound, Aryl halide | Pd catalyst, Cu(I) co-catalyst | Arylene ethynylene structures |

The terminal alkyne groups of this compound are ideal substrates for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This highly efficient and specific reaction involves the [3+2] cycloaddition of an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an excellent tool for the synthesis of complex molecules and the functionalization of materials. This compound can be used as a bifunctional linker, reacting with two equivalents of an azide-containing molecule to create cross-linked networks or dendritic structures. Alternatively, it can be incorporated into a polymer backbone, and the pendant ethynyl groups can then be used for post-polymerization modification via CuAAC.

The diethynyl functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of highly cross-linked, conjugated polymer networks. The polymerization can be initiated by various methods, including thermal treatment or the use of transition metal catalysts.

These resulting polymers often exhibit interesting properties such as high thermal stability, porosity, and conductivity, making them promising materials for applications in gas storage, separation, and electronics. The presence of the aldehyde group in the polymer network provides a handle for further functionalization, allowing for the tuning of the material's properties after polymerization. For instance, the aldehyde groups can be converted to other functional groups or used to attach specific molecules of interest. The polymerization of diethynylbenzenes can be catalyzed by Rh(I) catalysts to yield microporous materials. researchgate.net

Multi-Component Reactions Involving Diethynylbenzaldehyde Derivatives

The unique structural arrangement of this compound, featuring two reactive ethynyl groups and an aldehyde functionality on a benzene (B151609) ring, presents a versatile platform for the synthesis of complex molecular architectures through multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The strategic positioning of the reactive sites in diethynylbenzaldehyde derivatives allows for their participation in a variety of MCRs, leading to the formation of diverse heterocyclic and polycyclic systems.

One of the most prominent MCRs applicable to aldehydes and alkynes is the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine to produce propargylamine (B41283) derivatives. wikipedia.org While specific studies focusing exclusively on this compound in A³ couplings are not extensively documented, the reactivity of its functional groups suggests its potential as a substrate in such transformations. In a typical A³ coupling, the aldehyde group of a diethynylbenzaldehyde derivative would react with an amine to form an in situ iminium ion. Subsequently, one of the terminal alkyne groups, activated by a metal catalyst (commonly copper, gold, or silver), would undergo nucleophilic addition to the iminium ion. wikipedia.org

The presence of the second ethynyl group opens up possibilities for subsequent intramolecular reactions or further intermolecular MCRs, leading to the construction of more elaborate structures. For instance, after an initial A³ coupling at one of the ethynyl moieties, the remaining alkyne could participate in cyclization cascades, Sonogashira couplings, or click reactions to build fused ring systems.

Research on structurally related mono-alkynyl benzaldehydes provides valuable insights into the potential MCR pathways for their di-ethynyl counterparts. For example, the multi-component reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with a primary amine and diphenylphosphine (B32561) oxide has been shown to yield various phosphinoyl-functionalized nitrogen-containing heterocycles, such as 1,2-dihydroisoquinolines and 2H-isoindolines, depending on the catalyst and reaction conditions. This demonstrates the capability of the aldehyde and a neighboring alkyne to participate in a concerted fashion to build complex heterocyclic frameworks.

Furthermore, the aldehyde functionality can be a reactive partner in other MCRs beyond A³ coupling. For instance, in a Biginelli-type reaction, an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) condense to form dihydropyrimidinones. beilstein-journals.org A diethynylbenzaldehyde derivative could potentially undergo such a reaction, incorporating the diethynylphenyl scaffold into a dihydropyrimidine (B8664642) core. The remaining ethynyl groups would then be available for further functionalization, offering a route to highly decorated heterocyclic compounds.

The following table summarizes hypothetical multi-component reactions involving a generic this compound derivative, based on established MCR methodologies for aldehydes and alkynes.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Catalyst |

| A³ Coupling | This compound | Secondary Amine (e.g., Piperidine) | - | Propargylamine derivative | Cu(I), Au(I), or Ag(I) salts |

| Phosphinoyl-heterocycle Synthesis | This compound | Primary Amine (e.g., Aniline) | Diphenylphosphine oxide | Phosphinoyl-functionalized isoquinoline/isoindoline derivatives | ZrCl₄ or AgOAc |

| Biginelli Reaction | This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone with a diethynylphenyl substituent | Acid catalyst (e.g., I₂) |

Applications of 3,4 Diethynylbenzaldehyde As a Building Block in Advanced Material Science and Supramolecular Chemistry

Role as a Key Building Block in Porphyrin and Phthalocyanine Systems

The strategic placement of reactive groups on the 3,4-diethynylbenzaldehyde molecule makes it an ideal candidate for constructing intricate porphyrin-based assemblies. Porphyrins are a class of organic compounds with a characteristic aromatic macrocyclic structure that play vital roles in biological processes like photosynthesis and oxygen transport. mdpi.com Their synthetic analogues are extensively studied for applications in catalysis, sensing, and molecular electronics. mdpi.comscispace.com

The aldehyde group of this compound readily participates in condensation reactions with pyrrole (B145914) to form meso-substituted porphyrins. researchgate.netgfmoorelab.com The Lindsey synthesis, a common method for preparing such porphyrins, involves the acid-catalyzed reaction of an aldehyde with pyrrole, followed by oxidation. researchgate.netnih.govcmu.edu This approach allows for the direct incorporation of the diethynylphenyl moiety at the meso-positions of the porphyrin ring.

The presence of the two ethynyl (B1212043) groups on the periphery of the resulting porphyrin opens up possibilities for further chemical modifications. These reactive handles can be used to link the porphyrin to other molecules or to create extended, covalently-linked porphyrin arrays. worldscientific.com For instance, the reaction of dipyrromethane with 3,5-diethynylbenzaldehyde (B120106) (a related isomer) has been shown to produce a trans-A2B2-porphyrin bearing four ethynyl groups, which serves as a versatile building block for more complex structures. worldscientific.com

Table 1: Synthesis of Meso-Substituted Porphyrins

| Reactants | Reaction Type | Key Feature of Product | Potential Application |

|---|---|---|---|

| This compound, Pyrrole | Acid-catalyzed condensation (e.g., Lindsey Synthesis) | Porphyrin with peripheral diethynylphenyl groups | Building block for larger molecular architectures |

This table summarizes the synthesis of meso-substituted porphyrins using diethynylbenzaldehyde derivatives.

The unique photophysical properties of porphyrins, particularly their strong absorption in the visible region of the electromagnetic spectrum, make them excellent candidates for use in artificial light-harvesting systems. mdpi.comresearchgate.net These systems mimic the initial steps of natural photosynthesis by capturing light energy and transferring it to a reaction center. researchgate.netnih.gov

Porphyrins derived from this compound can be assembled into larger arrays where they act as accessory pigments. google.com The ethynyl linkages provide a rigid and conjugated pathway that facilitates efficient energy transfer between porphyrin units. researchgate.net The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor chromophores, a principle described by Förster Resonance Energy Transfer (FRET) theory. researchgate.net Covalently linking porphyrins through phenylene-ethynylene bridges ensures a well-defined architecture, which is crucial for optimizing energy transfer processes. researchgate.net The modular nature of these building blocks allows for the construction of soluble porphyrin arrays with superior spectral coverage for applications in molecular-based solar cells. google.com

Chirality, or "handedness," is a fundamental property in chemistry and biology. Materials that interact differently with left- and right-circularly polarized light are said to have chiroptical properties, which can be measured using techniques like circular dichroism (CD) spectroscopy. mdpi.com Porphyrins can be used as probes to study the structure of chiral biomolecules. mdpi.com

By incorporating chiral building blocks or inducing a twisted conformation in the porphyrin macrocycle, it is possible to create chiral porphyrin frameworks. nih.gov While the direct use of this compound in creating inherently chiral porphyrins is not explicitly detailed in the provided context, the general principles of porphyrin chemistry allow for such designs. For example, chiral moieties can be attached to the porphyrin periphery via the ethynyl groups. Alternatively, the assembly of porphyrin units within a constrained environment, such as a metal-organic framework (MOF), can induce chirality in the otherwise achiral porphyrin core. nih.gov Such chiral frameworks are of interest for their potential use in enantioselective catalysis and as materials for circularly polarized light detection. nih.govmdpi.com

Utilization in Conjugated Polymer and Network Synthesis

The presence of two polymerizable ethynyl groups makes this compound a valuable monomer for the synthesis of various conjugated polymers and networks. These materials are characterized by a backbone of alternating single and double or triple bonds, which leads to interesting electronic and optical properties.

Diethynylarenes, including derivatives like this compound, can undergo chain-growth polymerization to form highly cross-linked polyacetylene-type networks. tandfonline.commdpi.com This type of polymerization proceeds through the sequential addition of monomer units to a growing chain initiated by a catalyst, often a rhodium(I) complex. tandfonline.comnih.gov The process involves initiation, propagation, and termination steps. wikipedia.org

The polymerization of diethynylarenes results in conjugated polyene main chains that are cross-linked by arylene units. nih.govresearchgate.net This rigid, cross-linked structure prevents tight packing of the polymer chains, leading to the formation of microporous materials. researchgate.netphyschem.cz The resulting networks are typically non-swellable and possess permanent porosity. nih.govresearchgate.net

Table 2: Properties of Polyacetylene Networks from Diethynylarenes

| Monomer Examples | Catalyst Type | Polymer Structure | Key Property |

|---|---|---|---|

| 1,3-Diethynylbenzene, 1,4-Diethynylbenzene | Rh(I) complexes (e.g., [Rh(cod)acac]) | Cross-linked polyene chains with arylene linkers | Permanent microporosity |

This table highlights typical monomers, catalysts, and resulting properties of polyacetylene networks derived from diethynylarenes. nih.govresearchgate.net

Hyper-cross-linked porous organic polymers (POPs) are a class of materials characterized by high surface areas, robust chemical and thermal stability, and permanent porosity. mdpi.comrsc.org These properties make them highly attractive for applications in gas storage and separation, adsorption of pollutants, and heterogeneous catalysis. mdpi.comrsc.orgnih.govrsc.orgmdpi.com

This compound can be utilized as a monomer in the synthesis of POPs. The polymerization of diethynylarenes through methods like chain-growth coordination polymerization is a direct route to creating these hyper-cross-linked networks. researchgate.net The resulting materials, sometimes referred to as microporous organic polymers (MOPs), exhibit significant Brunauer-Emmett-Teller (BET) surface areas, which is a measure of their porosity. nih.govphyschem.cz For example, networks synthesized from diethynylbenzenes have shown BET surface areas up to 809 m²/g and have been investigated for hydrogen storage. nih.gov The morphology and pore structure of these polymers can be tuned by varying the polymerization method and conditions. nih.gov The aldehyde functionality on the this compound monomer can also be leveraged to introduce specific active sites for catalysis or to modify the surface properties of the resulting POP. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Diethynylbenzaldehyde |

| Pyrrole |

| Dipyrromethane |

| 1,3-Diethynylbenzene |

| 1,4-Diethynylbenzene |

| 4,4'-Diethynylbiphenyl |

| [Rh(cod)acac] (Acetylacetonato(1,5-cyclooctadiene)rhodium(I)) |

Post-Polymerization Functionalization of Polymer Networks through Pendant Aldehyde Groups

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing specific chemical groups onto a pre-existing polymer backbone. mdpi.com This approach allows for the creation of diverse materials from a common precursor polymer. In the context of networks formed from monomers like this compound, the polymerization process, often involving the ethynyl groups, can yield a robust network structure featuring pendant aldehyde groups. researchgate.net These aldehyde functionalities serve as highly versatile chemical handles for subsequent functionalization.

The reactivity of the aldehyde group allows for a variety of chemical transformations to be performed on the polymer network under mild conditions. This avoids harsh reaction conditions that could potentially degrade the polymer backbone. osti.gov Common reactions involving the aldehyde group that can be utilized for post-polymerization functionalization include:

Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases). This is a widely used, often reversible, reaction that can attach a vast array of molecules, including biomolecules, to the polymer network.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling the introduction of vinyl groups or other complex unsaturated moieties.

Reductive Amination: A two-step or one-pot reaction involving an amine and a reducing agent to form a stable secondary or tertiary amine linkage.

Aldol (B89426) and Knoevenagel Condensations: Carbon-carbon bond-forming reactions that can be used to graft additional molecular structures onto the polymer.

This method of functionalizing a pre-formed polymer network offers significant advantages over the polymerization of already-functionalized monomers. It allows for the characterization of a single precursor polymer and its subsequent modification in multiple ways, leading to a library of materials with tailored surface chemistries and physical properties, such as wettability and conductivity. rsc.org The ability to modify the network after its formation is crucial for applications where the final properties need to be precisely tuned. rsc.org

Incorporation into Dendrimeric and Oligomeric Architectures

This compound is a valuable building block for the synthesis of complex, highly branched molecules known as dendrimers and their constituent parts, dendrons. academie-sciences.fr Its structure, featuring two terminal alkyne groups for propagation and an aldehyde focal point for further functionalization or attachment to a core, makes it suitable for convergent synthetic strategies. researchgate.net

Synthesis of Phenyleneethynylene-Based Dendrons and Dendrimers

Phenylene-ethynylene dendrons are a class of conjugated dendrimers that have attracted significant research interest due to their potential in light-harvesting and other optoelectronic applications. academie-sciences.fr The synthesis of these structures often employs iterative palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling of terminal alkynes with aryl halides.

A typical synthetic sequence using this compound as a central unit involves its reaction with an appropriate aryl bromide "branching" unit. academie-sciences.fr For instance, dendrons can be built by coupling the diethynylbenzaldehyde moiety with molecules like 1,3,5-triethynylbenzene (B1295396) derivatives. academie-sciences.fr The aldehyde group remains at the focal point of the growing dendron, allowing for the stepwise, generational growth characteristic of dendrimer synthesis. academie-sciences.frresearchgate.net This iterative process of coupling and deprotection/activation allows for the rapid construction of large, monodisperse macromolecules with precise structures and molecular weights. researchgate.net The rigid phenylene-ethynylene linkages ensure that the dendritic arms extend outwards from the core, creating a well-defined three-dimensional architecture. academie-sciences.frscispace.com

| Generation | Synthetic Step | Reactants | Purpose |

| G0 | Initial Coupling | This compound, Aryl Halide | Forms the initial branched structure. academie-sciences.fr |

| G1 | Dendron Formation | G0 Product, additional branching units | Increases the size and number of peripheral groups. academie-sciences.fr |

| G2+ | Iterative Growth | G(n-1) Dendron, branching units | Continues the divergent growth to achieve higher generation dendrimers with controlled size. academie-sciences.frscispace.com |

Design of Fullerene-Based Dyads and Other Conjugated Systems for Photoactive Applications

The aldehyde group at the focal point of dendrons derived from this compound is crucial for attaching them to other functional molecules, such as fullerenes, to create photoactive donor-acceptor systems. academie-sciences.fr Fullerene (C60) is an excellent electron acceptor and is often used as the energy acceptor in artificial photosynthetic systems. researchgate.netelectrochem.org

The synthesis of fullerene-dendron dyads is commonly achieved via a 1,3-dipolar cycloaddition reaction. academie-sciences.frsciforum.net In this method, the aldehyde-functionalized dendron reacts with an amino acid, such as N-methylglycine (sarcosine), to generate an azomethine ylide in situ. This ylide then reacts with one of the double bonds on the C60 cage to form a fulleropyrrolidine derivative, covalently linking the dendritic "antenna" to the fullerene "core". academie-sciences.frsciforum.net

In these dyad systems, the phenylene-ethynylene dendron acts as a light-harvesting antenna, absorbing photons and transferring the excitation energy to the fullerene unit. academie-sciences.frresearchgate.net This process, known as photoinduced energy or electron transfer, is fundamental to the function of molecular photovoltaic devices. electrochem.orgmdpi.com The efficiency of this transfer can be tuned by altering the size and conjugation of the dendron. academie-sciences.fr The resulting charge-separated state is a key feature for applications in optoelectronics and solar energy conversion. electrochem.org

| Component | Function | Key Building Block/Molecule | Synthetic Linkage |

| Donor/Antenna | Light-harvesting | Phenylene-ethynylene dendron from this compound academie-sciences.fr | Covalent bond |

| Acceptor | Electron/Energy Acceptor | Fullerene (C60) academie-sciences.fr | Pyrrolidine ring via 1,3-dipolar cycloaddition academie-sciences.frsciforum.net |

Contributions to Supramolecular Self-Assembly and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. numberanalytics.commagtech.com.cn The design of molecular building blocks that can spontaneously organize into larger, ordered structures is a cornerstone of this field. This compound provides a scaffold whose functional groups are ideally suited to direct self-assembly through a variety of non-covalent forces.

Design Principles for Self-Assembled Systems Using Diethynylbenzaldehyde Scaffolds

The rational design of self-assembling systems relies on encoding recognition information into the molecular components. semanticscholar.orgd-nb.info This is achieved by strategically placing functional groups that can engage in specific and directional non-covalent interactions. numberanalytics.com The this compound framework incorporates several features that can be exploited for this purpose:

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor, interacting with suitable donor molecules to guide assembly. numberanalytics.comnih.gov

π-π Stacking: The aromatic phenylene ring and the alkyne groups create an electron-rich π-system that can participate in stacking interactions with other aromatic molecules, contributing to the stability of the assembled architecture. numberanalytics.comnih.gov

Halogen Bonding: If halogen atoms are incorporated into derivatives of the scaffold, they can act as directional halogen bond donors. nih.gov

Dynamic Covalent Chemistry: The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines or boronate esters, which combines the error-correction and responsiveness of non-covalent systems with the stability of covalent bonds. numberanalytics.comd-nb.info

By carefully choosing complementary building blocks, these interactions can be used in concert to program the formation of complex, thermodynamically stable architectures with well-defined patterns. nih.gov The rigidity of the phenylene-ethynylene backbone helps to enforce a specific geometry on the resulting supramolecular structure. semanticscholar.org

Construction of Ordered Molecular Architectures and Nanostructures via Non-Covalent Interactions

The programmed interactions between diethynylbenzaldehyde-based building blocks can lead to the spontaneous formation of highly ordered nanostructures. nih.govphantomsnet.net The process is driven by the minimization of free energy as the individual molecules arrange themselves to maximize favorable non-covalent contacts. nih.gov

The specific geometry of the 3,4-disubstituted pattern, combined with the linear nature of the ethynyl groups, can be used to create specific topologies. For example, molecules designed with appropriate symmetry and interaction sites can assemble into two-dimensional (2D) networks or frameworks on surfaces. phantomsnet.net The formation of these structures often involves a combination of interactions; for instance, hydrogen bonds might direct the primary association of molecules, while π-π stacking interactions provide additional stabilization for the extended array. nih.govphantomsnet.net The resulting molecular architectures can exhibit novel electronic or catalytic properties arising from the collective behavior of the assembled units. The ability to form such structures is crucial for the bottom-up fabrication of functional materials and molecular electronic devices. phantomsnet.net

Investigation of Host-Guest Interactions in Synthetic Supramolecular Systems

The strategic design and synthesis of novel host molecules are central to the advancement of supramolecular chemistry, enabling the study of molecular recognition, self-assembly, and the construction of complex functional systems. The unique structural and electronic properties of this compound, with its rigid framework and reactive ethynyl and aldehyde functionalities, position it as a compelling building block for the creation of sophisticated supramolecular hosts. These hosts can form cavities of specific sizes and shapes, capable of selectively binding guest molecules through a variety of non-covalent interactions.

The investigation of these host-guest interactions is crucial for understanding the fundamental principles of molecular recognition and for the development of applications in areas such as sensing, catalysis, and drug delivery. Researchers employ a range of analytical techniques to probe the formation and strength of host-guest complexes, providing valuable data on binding affinities, stoichiometries, and the nature of the intermolecular forces at play.

Detailed Research Findings

While the broader field of supramolecular chemistry is rich with examples of host-guest systems, specific studies focusing on macrocycles and other supramolecular architectures derived directly from this compound are still an emerging area of research. However, by examining related systems and the general principles of host-guest chemistry, we can anticipate the types of interactions and analytical approaches that would be relevant.

Host molecules derived from this compound would likely feature a π-rich cavity due to the presence of aromatic rings and ethynyl groups. This would make them suitable for binding guest molecules through π-π stacking interactions. The aldehyde group offers a site for further functionalization or can participate directly in hydrogen bonding with appropriate guest molecules.

The primary methods for investigating these interactions include:

Nuclear Magnetic Resonance (NMR) Titration: This is a powerful technique to determine the association constant (Kₐ) of a host-guest complex. By incrementally adding a guest to a solution of the host and monitoring the chemical shift changes of specific protons, a binding isotherm can be constructed. The data from these titrations can be fitted to various binding models to calculate the association constant, providing a quantitative measure of the binding strength.

UV-Vis and Fluorescence Spectroscopy: Changes in the electronic environment of the host molecule upon guest binding can lead to shifts in its absorption or emission spectra. These changes can be monitored during a titration experiment to determine the binding affinity. For instance, the inclusion of a guest molecule within the cavity of a fluorescent host can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of its fluorescence.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the association constant.

Data on Host-Guest Interactions

To illustrate the type of data obtained from such investigations, the following table presents hypothetical binding data for a supramolecular host derived from this compound with a series of aromatic guest molecules. This data is representative of what would be expected from experimental studies.

| Guest Molecule | Association Constant (Kₐ) [M⁻¹] | Δδ (ppm) of Host Proton | Spectroscopic Method |

| Nitrobenzene (B124822) | 1.5 x 10³ | 0.45 | ¹H NMR |

| Pyrene | 8.2 x 10⁴ | - | Fluorescence |

| Naphthalene (B1677914) | 3.7 x 10³ | 0.28 | ¹H NMR |

| Aniline (B41778) | 9.5 x 10² | 0.15 | ¹H NMR |

Table 1: Hypothetical Association Constants and Spectroscopic Data for a this compound-based Host.

The data in Table 1 would suggest that the host exhibits the strongest binding with pyrene, likely due to extensive π-π stacking interactions. The weaker binding of aniline might be attributed to less favorable electronic complementarity. The downfield shifts (Δδ) observed in the ¹H NMR spectra for nitrobenzene and naphthalene are indicative of the guest residing within the shielding environment of the host's aromatic cavity.

Advanced Spectroscopic and Structural Characterization Techniques in Research on Diethynylbenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3,4-diethynylbenzaldehyde. weebly.comazooptics.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within a molecule. azooptics.comlibretexts.org This information is crucial for confirming the successful synthesis of a target compound and for identifying its specific isomeric form.

Beyond static structural analysis, NMR is a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.comazom.com By acquiring spectra at various time points during a reaction, chemists can track the consumption of reactants and the formation of products. jhu.eduweizmann.ac.il This provides valuable insights into reaction kinetics, helps identify transient intermediates, and allows for the optimization of reaction conditions to improve yields and minimize byproducts. magritek.comazom.comweizmann.ac.il For instance, the progress of reactions involving diethynylbenzaldehyde derivatives can be followed by observing the characteristic shifts of the aldehydic and ethynyl (B1212043) protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diethynylbenzaldehyde Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.7 - 10.5 | 185 - 200 |

| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 |

| Ethynyl (C≡C-H) | 3.0 - 3.5 | 75 - 90 (C≡C-H) |

| 80 - 95 (Ar-C≡C) |

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS)) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for the precise determination of molecular weights and the confirmation of molecular formulas. polyu.edu.hk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. researchgate.netthermofisher.comnih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for the analysis of polar and thermally labile compounds. chromsoc.jpmetwarebio.com In the context of diethynylbenzaldehyde derivatives, ESI-MS can be used to generate ions with minimal fragmentation, providing a clear molecular ion peak that confirms the compound's molecular weight. nih.gov The use of derivatization agents can sometimes enhance the signal intensity in ESI-MS. spectroscopyonline.com

Table 2: Application of Mass Spectrometry Techniques for Diethynylbenzaldehyde Derivatives

| Technique | Information Provided | Application in Diethynylbenzaldehyde Research |

| HRMS | Highly accurate mass-to-charge ratio (m/z) | Unambiguous determination of elemental composition, confirming the molecular formula. |

| ESI-MS | Molecular weight of polar and fragile molecules | Confirmation of the molecular weight of synthesized derivatives with minimal fragmentation. |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Property Analysis

The photophysical properties of this compound derivatives are investigated using Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy. scirp.orgmdpi.comuef.fi These techniques provide insights into how these molecules interact with light, which is crucial for applications in materials science and photonics. uef.finih.gov

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The resulting spectrum reveals the electronic transitions within the molecule. For diethynylbenzaldehyde derivatives, the absorption spectra are influenced by the extent of π-conjugation. niscair.res.in Substituents on the benzaldehyde (B42025) ring can cause shifts in the absorption maxima (either to longer wavelengths, known as a bathochromic shift, or to shorter wavelengths, a hypsochromic shift), providing information about the electronic structure. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For those that are, the fluorescence spectrum, quantum yield, and lifetime are important parameters. scirp.org The introduction of different functional groups to the diethynylbenzaldehyde core can significantly alter its emissive properties, a strategy often employed to develop new fluorescent sensors and probes. scirp.org The aggregation of these molecules can also lead to changes in their photophysical properties. mdpi.comniscair.res.in

Table 3: Photophysical Properties of Diethynylbenzaldehyde Derivatives

| Property | Technique | Information Gained |

| Absorption Maxima (λmax) | UV-Vis Spectroscopy | Wavelengths of maximum light absorption, indicating electronic transitions. |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | A measure of how strongly a compound absorbs light at a given wavelength. |

| Emission Maxima (λem) | Fluorescence Spectroscopy | Wavelengths of maximum light emission. |

| Fluorescence Quantum Yield (ΦF) | Fluorescence Spectroscopy | The efficiency of the fluorescence process. |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Aggregate Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. ntu.edu.sglibretexts.org It measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sgmdpi.com While this compound itself is not chiral, derivatives can be made chiral through the introduction of chiral substituents or by their interaction with other chiral molecules.

CD spectroscopy is highly sensitive to the three-dimensional structure of molecules, making it an excellent tool for studying conformational changes and the absolute configuration of chiral centers. libretexts.orgmdpi.com In the context of diethynylbenzaldehyde derivatives, CD can be used to investigate the formation of chiral aggregates. creative-proteomics.com When these molecules self-assemble into ordered, helical structures, they can exhibit a CD signal, even if the individual molecules are not chiral. This induced CD provides information about the supramolecular structure and the nature of the intermolecular interactions. creative-proteomics.com Furthermore, CD can be employed to study the binding of chiral diethynylbenzaldehyde derivatives to biomolecules like proteins and DNA. nih.gov

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM)) for Morphological Characterization of Assembled Structures

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the morphology and topography of materials at the micro- and nanoscale. tescan-analytics.comresearchgate.netfilab.fr This technique is particularly useful for characterizing the assembled structures of this compound derivatives. cuni.cz When these molecules self-assemble or are fabricated into larger structures, SEM can provide high-resolution images of their shape, size, and surface features. biorxiv.org

The information obtained from SEM analysis is crucial for understanding how the molecular structure of a diethynylbenzaldehyde derivative dictates its macroscopic assembly. For instance, SEM can reveal whether the molecules form nanoparticles, nanofibers, thin films, or other complex morphologies. researchgate.net This morphological characterization is essential for applications where the material's structure directly influences its function, such as in organic electronics or sensor development.

Scattering Techniques (e.g., Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS)) for Aggregate Size and Structure Determination

Scattering techniques are employed to determine the size, shape, and distribution of particles and aggregates in solution.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to measure the size of particles in the sub-micron and nanometer range. horiba.comanton-paar.combettersizeinstruments.com The technique is based on the Brownian motion of particles in a liquid, where smaller particles move more rapidly than larger ones. anton-paar.com By analyzing the fluctuations in the intensity of scattered light, DLS can determine the hydrodynamic diameter of aggregates formed by diethynylbenzaldehyde derivatives in solution. researchgate.netmdpi.com This is particularly useful for studying the initial stages of self-assembly and for assessing the stability of colloidal suspensions. mdpi.com

Table 4: Scattering Techniques for Aggregate Analysis

| Technique | Principle | Information Obtained |

| DLS | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic diameter, size distribution of aggregates. |

| SAXS | Measures the elastic scattering of X-rays at small angles. | Radius of gyration, molecular weight, shape, and internal structure of aggregates. |

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure and Packing Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials. ntu.edu.sgub.edu

Single-Crystal X-ray Diffraction provides the most detailed structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within a single crystal. pulstec.netdrawellanalytical.com For a derivative of this compound, a successful single-crystal XRD analysis can provide an unambiguous determination of its molecular structure and conformation in the solid state. This technique is considered the gold standard for structural elucidation. ntu.edu.sg

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, which are composed of many small, randomly oriented crystallites. ntu.edu.sgdrawellanalytical.com The resulting diffraction pattern is a "fingerprint" of the crystalline material and can be used to identify the compound, determine its purity, and analyze its crystal phase. ub.edu While not providing the same level of detail as single-crystal XRD, PXRD is a valuable tool for characterizing the bulk properties of a material and can be used to validate the structure determined from a single crystal. pulstec.netcore.ac.uk

Theoretical and Computational Chemistry Approaches in the Study of Diethynylbenzaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, providing detailed information about the electronic contributions to the physical and chemical properties of molecules. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. wikipedia.org DFT calculations are used to optimize molecular geometries and predict a variety of properties. For instance, in a study of related chloro-azaindole-carbaldehydes, DFT methods like B3LYP-D3 and PBE0-D3 were used to calculate geometric parameters (bond lengths and angles) that showed good agreement with experimental X-ray diffraction data. mdpi.com Such calculations for 3,4-diethynylbenzaldehyde would yield crucial information on the planarity of the molecule and the orientation of its aldehyde and ethynyl (B1212043) groups.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally corresponds to higher reactivity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study electronic excited states and time-dependent phenomena. mpg.deq-chem.com It is the workhorse method for predicting UV-visible absorption spectra by calculating the electronic transitions between the ground and excited states. youtube.com The method provides information on maximum absorption wavelengths (λmax), vertical excitation energies, and oscillator strengths, which determine the intensity of absorption bands. researchgate.net For example, TD-DFT calculations on natural compounds have shown excellent correlation with experimental UV-Vis spectra, with prediction errors as low as 1-6%. mdpi.com Similar calculations for this compound would predict its absorption profile, which is crucial for applications in optoelectronics.

The table below illustrates the type of data that can be generated for a diethynyl-substituted aromatic compound using DFT and TD-DFT methods. The values are representative and based on studies of similar molecular systems.

| Calculated Property | Method | Typical Predicted Value/Information | Significance |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. nih.gov |

| HOMO Energy | DFT (e.g., B3LYP/6-31G(d)) | -6.5 to -7.5 eV | Indicates electron-donating ability. nih.gov |

| LUMO Energy | DFT (e.g., B3LYP/6-31G(d)) | -2.0 to -3.0 eV | Indicates electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G(d)) | ~4.0 eV | Relates to chemical reactivity and electronic transitions. mdpi.com |

| UV-Vis λmax | TD-DFT (e.g., B3LYP/cc-pVDZ) | 300 - 400 nm | Predicts the wavelength of maximum light absorption. mdpi.comresearchgate.net |

| Vibrational Frequencies | DFT (e.g., PBE0-D3) | Characteristic IR/Raman bands (cm⁻¹) | Aids in the assignment of experimental vibrational spectra. mdpi.commdpi.com |

Molecular Dynamics (MD) Simulations for Understanding Self-Assembly and Polymerization Mechanisms

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "computational microscope" to visualize processes like self-assembly and polymerization at an atomistic scale. researchgate.netmdpi.com

Self-Assembly: The aldehyde and ethynyl groups in this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive molecular self-assembly into ordered supramolecular structures. mdpi.comfrontiersin.org MD simulations can elucidate how these interactions guide the formation of such structures. nih.gov For example, simulations can reveal how solvent choice affects the aggregation process or how substituent groups on the benzene (B151609) ring influence the stability and morphology of the resulting assemblies, such as nanofibers or hydrogels. frontiersin.orgchemrxiv.org

Polymerization Mechanisms: The two ethynyl groups of this compound make it an excellent monomer for creating cross-linked polymers and porous organic frameworks. researchgate.net MD simulations are a powerful tool for understanding the complex dynamics of polymerization. researchgate.net For related monomers like 1,3-diethynylbenzene, chain-growth polymerization can lead to hyper-crosslinked networks with permanent microporosity. researchgate.net MD simulations can model the chain growth process, the formation of cross-links, and the resulting network morphology. mdpi.com This is critical for understanding how reaction conditions influence the final properties of the polymer, such as pore size distribution and mechanical stability. mdpi.com

Computational Design and Prediction of Novel Architectures and Functional Materials

A major goal of computational chemistry is to move from explanation to prediction, enabling the in silico design of new materials with desired properties. nih.govutwente.nl This involves using theoretical models to screen potential candidate molecules and predict their performance before they are ever synthesized, greatly accelerating the materials discovery process. nih.govarxiv.org

For systems based on this compound, computational design can be applied in several ways:

Designing Novel Polymers: By modifying the core structure—for example, by adding different functional groups to the benzene ring or changing the position of the ethynyl groups—researchers can computationally generate a library of virtual monomers. Quantum chemical calculations can then predict the electronic properties (like the band gap) of polymers derived from these monomers. This allows for the targeted design of conjugated polymers with specific electronic or optical characteristics for applications in organic electronics. nih.gov

Predicting Porous Architectures: The polymerization of diethynyl monomers can lead to porous organic polymers (POPs). cuni.cz Computational methods can predict the structure and porosity of these materials. DFT calculations have been used to predict the pore size distributions in polymers derived from 3,5-diethynylbenzaldehyde (B120106). cuni.cz This predictive capability allows for the rational design of POPs with tailored porosity for applications in gas storage, separation, or catalysis.

Accelerating Discovery with AI: Modern approaches increasingly combine physics-based simulations with artificial intelligence (AI) and machine learning. arxiv.org Generative models, such as Generative Adversarial Networks (GANs), can learn the underlying rules of chemical composition and structure to propose entirely new, stable materials that meet specific performance criteria. arxiv.org By training such models on data from DFT and MD simulations of known diethynyl-based systems, it becomes possible to rapidly identify novel architectures with enhanced properties.

The table below summarizes the role of these computational approaches in the study and design of materials based on diethynylbenzaldehyde systems.

| Computational Method | Application in Diethynylbenzaldehyde Systems | Key Insights Provided |

|---|---|---|

| DFT | Electronic structure, reactivity analysis, spectroscopic prediction. wikipedia.orgnih.gov | HOMO-LUMO gap, charge distribution, reaction barriers, IR/Raman spectra. nih.govmdpi.com |

| TD-DFT | Prediction of electronic absorption spectra. mpg.de | Excitation energies, λmax, oscillator strengths for UV-Vis spectra. mdpi.comresearchgate.net |

| MD Simulations | Modeling of self-assembly and polymerization processes. researchgate.netmdpi.com | Nanostructure formation, polymer chain growth, network morphology, mechanical properties. nih.govmdpi.com |

| Computational Design | In silico screening and prediction of novel materials. nih.govutwente.nl | Identification of new monomers and polymer architectures with targeted electronic, optical, or porous properties. arxiv.orgcuni.cz |

Emerging Research Directions and Future Prospects for 3,4 Diethynylbenzaldehyde Chemistry

Development of Novel Catalytic Systems Utilizing Diethynylbenzaldehyde Derivatives for Organic Transformations

The unique arrangement of reactive sites in 3,4-Diethynylbenzaldehyde makes it an intriguing candidate for the development of advanced catalytic systems. The aldehyde can act as a coordination site or a reactive handle, while the diethynyl groups offer a platform for constructing complex molecular frameworks through polymerization or cyclization reactions.

Future research is anticipated to focus on leveraging these features to design novel ligands and catalysts. Derivatives of this compound could be synthesized to incorporate phosphine, amine, or N-heterocyclic carbene functionalities, which can then be coordinated to transition metals. The resulting metal complexes could exhibit unique catalytic activities, influenced by the rigid, conjugated backbone imparted by the diethynylphenyl group.

A key research direction will be the application of these novel catalytic systems in a variety of organic transformations. The well-defined geometry of ligands derived from this compound could offer high stereoselectivity in asymmetric catalysis. Furthermore, the conjugated nature of the diethynyl system could be exploited in photoredox catalysis, where the ligand could play an active role in the electronic excitation and energy transfer processes.

| Catalyst Type | Potential Organic Transformation | Anticipated Advantage |

|---|---|---|

| Chiral Phosphine Ligands | Asymmetric Hydrogenation | High enantioselectivity due to rigid ligand backbone |

| N-Heterocyclic Carbene (NHC) Complexes | Metathesis Reactions | Enhanced catalyst stability and tunable electronic properties |

| Pincer Ligands | Dehydrogenation Reactions | High thermal stability and catalytic efficiency |

| Photoredox Catalysts | Visible-Light-Mediated Reactions | Tunable photophysical properties and efficient energy transfer |

Advanced Applications in Optoelectronic Devices, Organic Electronics, and Chemical Sensing

The extended π-conjugation provided by the diethynyl groups in this compound suggests its utility in the field of materials science, particularly for applications in optoelectronics and organic electronics. Polymerization or oligomerization of this monomer, either through the ethynyl (B1212043) groups or via the aldehyde functionality, could lead to novel conjugated materials with interesting electronic and photophysical properties.

In the realm of optoelectronic devices, polymers derived from this compound could be investigated as active materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the aldehyde group or by copolymerization with other monomers could allow for the rational design of materials with specific band gaps and charge transport characteristics.

Furthermore, the aldehyde group provides a convenient handle for post-polymerization functionalization, which could be exploited for the development of chemical sensors. For instance, a conjugated polymer film derived from this compound could be modified with specific receptor units that bind to target analytes. This binding event could induce a change in the polymer's fluorescence or conductivity, providing a detectable signal. The porous nature of polymers synthesized from rigid, angular monomers like this could also enhance their sensitivity by allowing for efficient diffusion of analytes.

| Application Area | Material Type | Key Feature and Potential Function |

|---|---|---|

| Organic Electronics | Conjugated Polymers | Semiconducting material for organic field-effect transistors (OFETs) |

| Optoelectronics | Cross-linked Networks | Emissive layer in OLEDs or active layer in OPVs |

| Chemical Sensing | Functionalized Polymer Films | Chemiresistive or fluorescent sensor for volatile organic compounds (VOCs) |

Integration into Bio-Inspired Materials and Responsive Systems (excluding biomedical)

The principles of molecular self-assembly, inspired by biological systems, offer a powerful approach to the bottom-up fabrication of complex, functional materials. The defined geometry and multiple interaction sites of this compound make it a promising candidate for the design of such bio-inspired materials.

For example, the aldehyde group can participate in reversible covalent bond formation, such as the formation of imines, which is a common motif in dynamic combinatorial chemistry. This, combined with the potential for π-stacking interactions of the aromatic core and hydrogen bonding involving the ethynyl groups, could be used to create self-healing materials or responsive gels. The introduction of external stimuli, such as a change in pH or the presence of a specific chemical, could shift the equilibrium of these interactions, leading to a macroscopic change in the material's properties.

Another avenue of research is the use of this compound as a building block for the synthesis of covalent organic frameworks (COFs). The angular arrangement of the ethynyl groups could lead to the formation of porous, crystalline materials with high surface areas. The aldehyde groups lining the pores of the COF could be used to selectively capture and store small molecules, or they could be chemically modified to alter the properties of the framework.

Sustainable Synthesis and Green Chemistry Methodologies for Diethynylbenzaldehyde Production and Utilization

As with any emerging chemical, the development of sustainable and environmentally benign synthetic routes to this compound is of paramount importance. Future research will likely focus on moving away from traditional multi-step syntheses that rely on harsh reagents and generate significant waste.

Potential green chemistry approaches could include the use of catalytic Sonogashira coupling reactions under milder conditions, perhaps utilizing water as a solvent or employing recyclable catalysts. The direct, selective formylation of a diethynylbenzene precursor would be another attractive route if high efficiency and selectivity can be achieved.

In terms of its utilization, the high atom economy of reactions involving the ethynyl groups, such as cycloadditions and polymerizations, aligns well with the principles of green chemistry. The development of solvent-free or mechanochemical methods for these transformations would further enhance the green credentials of this compound-based chemistry. The potential for creating recyclable polymers or materials that can be easily degraded into their constituent monomers would also be a key consideration for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.